

An In-depth Technical Guide to AF 430 Azide: Chemical Structure and Properties

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Compound of Interest

Compound Name: AF 430 azide

Cat. No.: B15599837

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Introduction

AF 430 azide is a fluorescent probe belonging to the coumarin family of dyes. It is characterized by its bright green-yellow fluorescence and is particularly valuable for the selective labeling of biomolecules. The presence of an azide functional group allows for its participation in bioorthogonal "click chemistry" reactions, enabling the precise and efficient attachment of the fluorophore to alkyne-modified targets. This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of **AF 430 azide**, including detailed experimental protocols and visual representations of its reaction mechanisms and experimental workflows.

Chemical Structure

AF 430 azide is structurally identical to Alexa Fluor® 430 azide. The core of the molecule is a coumarin scaffold, which is responsible for its fluorescent properties. The azide group is attached via a linker, allowing it to react with alkyne-containing molecules with high specificity.

Physicochemical and Spectroscopic Properties

The key properties of **AF 430 azide** are summarized in the table below, providing a quick reference for experimental design and application.

Property	Value	Reference(s)
Molecular Weight	~585.6 g/mol	[1][2]
Appearance	Yellow solid	[1][2]
Solubility	Water, DMSO, DMF	[1][2]
Excitation Maximum (λ_{ex})	430 - 432 nm	[1][2][3]
Emission Maximum (λ_{em})	537 - 542 nm	[1][3]
Molar Extinction Coefficient (ϵ)	~15,000 - 15,955 L·mol ⁻¹ ·cm ⁻¹	[1][2][3]
Fluorescence Quantum Yield (Φ)	0.23	[3][4]
pH Sensitivity	Insensitive in the range of pH 4 to 10	[3]
Storage Conditions	Store at -20°C, protected from light and moisture.	[1][2][3]

Applications in Bioconjugation via Click Chemistry

AF 430 azide is a versatile tool for fluorescently labeling a wide range of biomolecules, including proteins, nucleic acids, and glycans. Its utility stems from the azide group, which can undergo highly specific and efficient cycloaddition reactions with alkynes. This process, known as "click chemistry," is bioorthogonal, meaning it does not interfere with native biological processes.

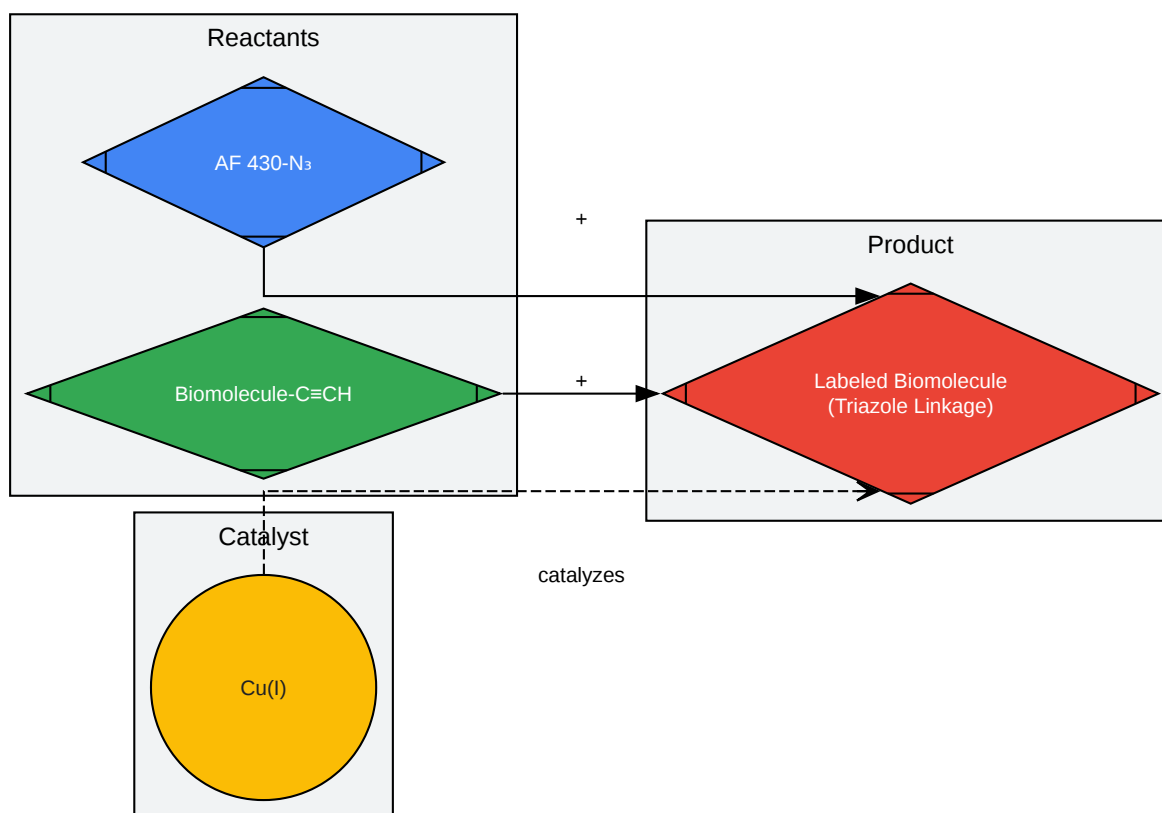
There are two primary types of click chemistry reactions in which **AF 430 azide** is employed:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This reaction involves the use of a copper(I) catalyst to promote the formation of a stable triazole linkage between the azide and a terminal alkyne. CuAAC is highly efficient and proceeds under mild, aqueous conditions.
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne derivative (e.g., DBCO, BCN) instead of a

terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.[3]

Signaling Pathway: Click Chemistry Reaction Mechanism

The following diagram illustrates the fundamental reaction mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) involving **AF 430 azide**.



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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol is a general guideline for labeling an alkyne-modified protein with **AF 430 azide**. Optimization may be required for specific proteins and applications.

Materials:

- Alkyne-modified protein in an azide-free buffer (e.g., PBS)
- **AF 430 azide**
- Anhydrous DMSO
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Copper-chelating ligand (e.g., THPTA, TBTA) - Optional but recommended
- Degassing equipment (e.g., nitrogen or argon gas)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Prepare Stock Solutions:
 - Dissolve **AF 430 azide** in anhydrous DMSO to a final concentration of 10 mM.
 - Prepare a 50 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
 - Prepare a 20 mM stock solution of CuSO_4 in deionized water.
 - (Optional) Prepare a 50 mM stock solution of the copper-chelating ligand in deionized water or DMSO.

- Reaction Setup:
 - In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in a suitable reaction buffer.
 - Add the **AF 430 azide** stock solution to the protein solution. The molar excess of the dye may need to be optimized (typically 3-10 fold excess over the protein).
 - (Optional) If using a ligand, add it to the reaction mixture at a concentration typically 5-fold higher than the copper concentration.
 - Add the CuSO₄ stock solution to the reaction mixture.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Incubation:
 - Gently mix the reaction components.
 - If possible, degas the reaction mixture with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the copper(I) catalyst.
 - Incubate the reaction at room temperature for 1-2 hours, protected from light.
- Purification:
 - Remove the unreacted **AF 430 azide** and other small molecules by passing the reaction mixture through a size-exclusion chromatography column appropriate for the size of the target protein.
- Characterization:
 - Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~430 nm (for dye concentration).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol provides a general workflow for labeling azide-modified biomolecules within live cells using a cyclooctyne-modified fluorescent probe (as an example of a copper-free reaction partner for an azide-modified target). For labeling with **AF 430 azide**, the biomolecule of interest would need to be modified with a strained alkyne.

Materials:

- Cells cultured with an azide-modified metabolic precursor (e.g., an azido sugar or amino acid)
- **AF 430 azide** (if the target is alkyne-modified) or a strained alkyne-modified dye if the target is azide-modified.
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Fluorescence microscope

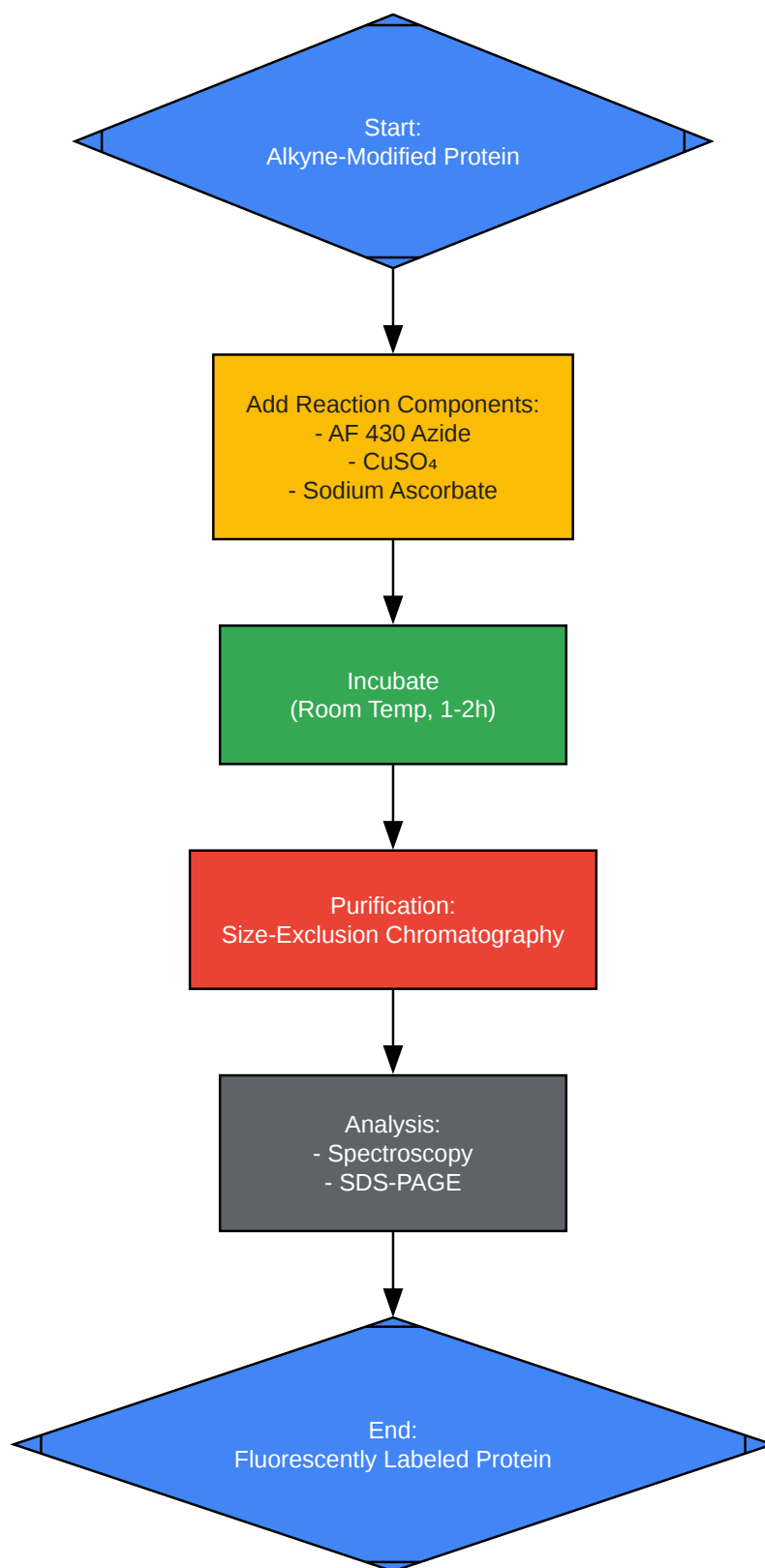
Procedure:

- Metabolic Labeling:
 - Culture cells in a medium supplemented with an appropriate azide-modified metabolic precursor for a sufficient duration to allow for incorporation into the biomolecules of interest.
- Cell Preparation:
 - Gently wash the cells with pre-warmed PBS to remove any unincorporated azide precursor.
- Labeling Reaction:
 - Prepare a solution of the strained alkyne-modified fluorescent dye (or **AF 430 azide** if labeling an alkyne-modified target) in a serum-free cell culture medium at the desired final concentration (typically 1-10 μM).

- Add the labeling solution to the cells and incubate at 37°C for 30-60 minutes.
- Washing:
 - Remove the labeling solution and wash the cells multiple times with PBS to remove any unreacted dye.
- Imaging:
 - Image the cells using a fluorescence microscope with appropriate filter sets for AF 430 (Excitation: ~430 nm, Emission: ~540 nm).

Experimental Workflow: Protein Labeling and Purification

The following diagram outlines a typical experimental workflow for labeling a protein with **AF 430 azide** using CuAAC.



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Workflow for Protein Labeling with **AF 430 Azide**.

Conclusion

AF 430 azide is a powerful and versatile fluorescent probe for the specific labeling of biomolecules through click chemistry. Its bright fluorescence, favorable spectroscopic properties, and the bioorthogonality of its azide group make it an invaluable tool for researchers in various fields, including cell biology, proteomics, and drug discovery. The choice between copper-catalyzed and strain-promoted click chemistry allows for a broad range of applications, from in vitro conjugation to live-cell imaging. Careful consideration of the experimental conditions and appropriate controls will ensure successful and reproducible results.

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